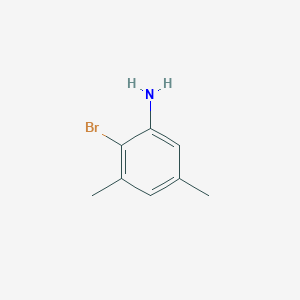

2-Bromo-3,5-dimethylaniline

Description

Structural and Chemical Significance in Aromatic Amine Chemistry

2-Bromo-3,5-dimethylaniline, with the chemical formula C8H10BrN, possesses a unique substitution pattern on the aniline (B41778) ring that dictates its chemical behavior. nih.gov The presence of a bromine atom at the ortho-position to the amino group, flanked by two methyl groups at the meta-positions, introduces a combination of electronic and steric effects. This specific arrangement influences the nucleophilicity of the amino group and the reactivity of the aromatic ring, making it a valuable intermediate in organic synthesis.

The interplay of the electron-donating amino and methyl groups with the electron-withdrawing and sterically demanding bromine atom creates a nuanced reactivity profile. This allows for selective transformations at various positions on the molecule, a desirable trait for the construction of complex target structures. The crystal structures of related bromoarenes, including derivatives of 2,6-dimethylaniline (B139824), have been studied to understand the impact of such substitutions on the solid-state packing and intermolecular interactions. researchgate.net

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 35490-76-7 |

| Molecular Formula | C8H10BrN |

| Molecular Weight | 200.08 g/mol |

| SMILES | CC1=CC(=C(C(=C1)N)Br)C |

| InChIKey | CQFCAHNYGHRFQO-UHFFFAOYSA-N |

This data is compiled from various chemical databases. nih.gov

Overview of Research Trajectories in Brominated Anilines

Brominated anilines are a cornerstone in the synthesis of a multitude of organic compounds, finding applications in pharmaceuticals, agrochemicals, and material science. lookchem.comguidechem.com The bromine atom serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and lithiation, enabling the introduction of diverse functional groups. guidechem.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Research involving brominated anilines often focuses on leveraging their reactivity to build complex molecular scaffolds. For instance, 2-Bromo-N,N-dimethylaniline, a related compound, is used in the synthesis of ligands for metal catalysts and precursors for biologically active molecules. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlbaochemicals.com The synthetic routes to various brominated dimethylanilines are well-documented, often starting from the corresponding dimethylaniline and employing brominating agents like N-bromosuccinimide (NBS). chemicalbook.com The reaction conditions can be tuned to achieve regioselectivity, a critical aspect when dealing with substituted anilines. prepchem.com

The investigation into the properties and applications of different isomers of bromo-dimethylaniline, such as 4-bromo-2,6-dimethylaniline (B44771) and 4-bromo-3,5-dimethylaniline (B1281281), highlights the importance of the substituent pattern on the chemical and biological activity of these compounds. guidechem.comnih.gov These studies contribute to a broader understanding of structure-activity relationships within this class of molecules.

Current Gaps and Future Directions in this compound Studies

While the broader class of brominated anilines has been extensively studied, specific research focusing solely on this compound is less prevalent. Much of the available information is in the context of its role as a synthetic intermediate or as part of larger chemical libraries. There is a noticeable lack of dedicated studies on its unique reactivity profile, potential biological activities, and applications in materials science.

Future research should aim to fill these gaps. A thorough investigation into the reaction kinetics and mechanisms of this compound in various organic transformations would provide valuable insights for synthetic chemists. Exploring its potential as a precursor for novel pharmaceuticals is a promising avenue, given the established role of substituted anilines in medicinal chemistry. For example, some brominated aniline derivatives have been investigated for their antimicrobial properties.

Furthermore, the application of this compound in the development of new materials, such as organic light-emitting diodes (OLEDs) or specialized polymers, remains an unexplored frontier. A deeper understanding of its photophysical and electronic properties could unlock new possibilities in this domain. Computational studies could also play a significant role in predicting its behavior and guiding experimental work.

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

2-bromo-3,5-dimethylaniline |

InChI |

InChI=1S/C8H10BrN/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,10H2,1-2H3 |

InChI Key |

CQFCAHNYGHRFQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)Br)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 3,5 Dimethylaniline and Its Analogs

Regioselective Bromination Techniques

Regioselective bromination is crucial for the synthesis of specific bromoaniline isomers. Traditional methods using molecular bromine often lead to a mixture of mono-, di-, and tri-brominated products, necessitating complex purification steps. ccspublishing.org.cn Consequently, modern organic synthesis has focused on developing more selective and milder brominating agents and strategies.

Ortho-Bromination Strategies for Substituted Anilines

The inherent electronic properties of the aniline (B41778) ring direct electrophilic substitution, such as bromination, primarily to the ortho and para positions. rsc.org However, achieving exclusive ortho-bromination requires overcoming the strong tendency for para-substitution. One common strategy involves blocking the para position. If the para-position is already substituted, bromination is directed to the available ortho positions.

Another effective strategy is the use of a directing group. The amino group of aniline can be converted into a more sterically demanding group, such as an amide or a carbamate. This bulky group can sterically hinder the ortho positions, but more sophisticated approaches use directing groups that actively guide the electrophile to the ortho position through coordination. For instance, rhodium(III)-catalyzed C-H bond activation has been shown to be a high-yielding and practical method for the ortho-bromination and iodination of various aromatic compounds. organic-chemistry.org Similarly, palladium catalysis can be employed to achieve ortho-halogenation. organic-chemistry.org

In some cases, ortho-lithiation followed by bromination can provide the desired ortho-bromo isomer. This method involves the use of a strong base, like n-butyllithium, to deprotonate the position ortho to a directing group, followed by quenching the resulting organolithium species with a bromine source. wku.edu

Application of N-Bromosuccinimide and Selective Brominating Agents

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination due to its ease of handling and milder reactivity compared to molecular bromine. wku.edu The selectivity of NBS can be influenced by the solvent and reaction conditions. For instance, the bromination of 3,5-dimethylaniline (B87155) with NBS in acetonitrile (B52724) has been reported to yield 4-bromo-3,5-dimethylaniline (B1281281) with high conversion. cdnsciencepub.comlookchem.com One study detailed a procedure where 3,5-dimethylaniline was treated with NBS in acetonitrile at 0°C and then stirred at room temperature for 16 hours, resulting in a 68.2% yield of the 4-bromo isomer. chemicalbook.com

The combination of NBS with other reagents can further enhance selectivity. For example, NBS in conjunction with silica (B1680970) gel has been shown to be an effective and selective monobrominating agent for aromatic amines, favoring para-substitution. jcsp.org.pk The proposed mechanism involves the polarization of NBS on the silica gel surface, leading to a softer brominating species that preferentially attacks the position with the highest frontier electron density, which is often the para position. jcsp.org.pk

Other selective brominating systems include:

Copper(II) Bromide (CuBr₂) : In ionic liquids, CuBr₂ can achieve high yields and regioselectivity for the para-bromination of unprotected anilines under mild conditions. beilstein-journals.org

γ-picolinium bromochromate (γ-PBC) : This reagent, particularly in acetonitrile, has been shown to be effective for the regioselective para-bromination of activated aromatic compounds. orientjchem.org

Potassium Bromide (KBr) with an Oxidant : Systems like KBr/Oxone can be used for the mild and rapid monobromination of aromatic compounds. organic-chemistry.org

| Brominating Agent/System | Substrate Example | Product | Yield | Reference |

| N-Bromosuccinimide (NBS) in Acetonitrile | 3,5-Dimethylaniline | 4-Bromo-3,5-dimethylaniline | 94% | cdnsciencepub.com |

| NBS/Silica Gel in Carbon Tetrachloride | Aniline | 4-Bromoaniline | High | jcsp.org.pk |

| Copper(II) Bromide in Ionic Liquid | Aniline | 4-Bromoaniline | High | beilstein-journals.org |

| γ-picolinium bromochromate in Acetonitrile | N,N-dimethylaniline | 4-Bromo-N,N-dimethylaniline | Good | orientjchem.org |

Multi-Step Synthesis from Precursor Molecules

When direct bromination does not provide the desired regioselectivity, multi-step synthetic sequences starting from carefully chosen precursors are employed. This approach allows for the strategic introduction of functional groups to control the position of bromination.

Derivatization from Dimethylaniline Isomers

The synthesis of 2-bromo-3,5-dimethylaniline can be envisioned through various pathways starting from different isomers of dimethylaniline or related compounds. For example, one could start with a precursor where the desired substitution pattern is already partially established. A key consideration in multi-step synthesis is the order of reactions to ensure the correct directing effects of the substituents at each stage. libretexts.org For instance, if a meta-directing group is required for a specific transformation, it must be introduced before a step that requires an ortho-para director. libretexts.org

A general strategy involves the protection of the highly activating amino group as an acetamide (B32628). This moderates its activating effect and provides steric hindrance, which can influence the regioselectivity of subsequent reactions. For example, p-toluidine (B81030) (4-methylaniline) can be acetylated, then brominated to yield 2-bromo-4-methylaniline, with the acetyl group directing the bromine to the ortho position. libretexts.org

Transformations Involving Diazonium Intermediates

The Sandmeyer reaction is a powerful tool in aromatic chemistry that allows for the replacement of an amino group with a variety of substituents, including bromine, via a diazonium salt intermediate. libretexts.orgmasterorganicchemistry.com This method is particularly useful when direct bromination is not feasible or gives poor yields of the desired isomer.

The process involves the diazotization of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5°C). spcmc.ac.inrsc.org The resulting arenediazonium salt is then treated with a copper(I) bromide (CuBr) solution to introduce the bromine atom. libretexts.org

This strategy can be applied to synthesize this compound by starting with an appropriately substituted aniline precursor. For example, one could potentially synthesize 2-amino-3,5-dimethylaniline, and then subject it to the Sandmeyer reaction to introduce the bromine at the 2-position. The challenge then becomes the synthesis of the required 2-amino-3,5-dimethylaniline precursor.

An alternative approach involves using a diazonium salt to introduce a different group that can then be transformed or used to direct a subsequent bromination. Azo coupling, the reaction of a diazonium salt with an activated aromatic ring, is another application of diazonium intermediates. libretexts.orgrsc.org

Catalytic Approaches in Synthesis

Catalytic methods offer an efficient and environmentally friendly alternative to stoichiometric reagents for the synthesis of bromoanilines. These approaches often provide high selectivity under mild conditions.

A notable development is the use of copper catalysis for the oxidative bromination of anilines. A practical procedure has been developed using a catalytic amount of copper(IV) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant. thieme-connect.comsci-hub.se This method allows for the regioselective bromination of free anilines and is considered more environmentally benign than methods requiring stoichiometric amounts of copper bromide. sci-hub.se

Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective halogenation of anilines. While classical electrophilic bromination of anilines yields ortho- and para-isomers, palladium catalysis can achieve unprecedented meta-C-H bromination. rsc.orgnih.gov This is accomplished using a directing group that positions the palladium catalyst at the meta-C-H bond. While this is a significant advance for accessing meta-isomers, ortho-selective catalytic bromination remains a key area of research.

| Catalytic System | Reaction Type | Key Features | Reference |

| CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | Oxidative Bromination | Catalytic copper, regioselective, practical for free anilines. | thieme-connect.comsci-hub.se |

| Pd(II) / N-bromophthalimide | meta-C-H Bromination | Overcomes inherent ortho/para selectivity, broad substrate scope. | rsc.orgnih.gov |

| Rh(III) | ortho-C-H Bromination/Iodination | High-yielding, general, practical for various aromatic compounds. | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions for C-Br Bond Formation

While direct bromination of anilines is a common approach, achieving high regioselectivity can be difficult due to the strong activating and ortho-, para-directing nature of the amino group. Transition metal-catalyzed reactions offer a powerful alternative for the formation of carbon-bromine (C-Br) bonds with greater control.

Palladium-catalyzed cross-coupling reactions, which were recognized with the 2010 Nobel Prize in Chemistry, are a mainstay in the formation of C-C and C-heteroatom bonds. chemie-brunschwig.ch While often used for C-N or C-C bond formation, variations of these methods can be adapted for C-Br bond formation. For instance, a palladium-catalyzed C-H activation/bromination approach can be envisioned. In such a scenario, a palladium catalyst would selectively activate a specific C-H bond on the aniline ring, followed by reaction with a bromine source. The choice of ligand is crucial in directing the regioselectivity of such reactions. uva.esacs.org For example, a ligand can coordinate to the palladium center and sterically or electronically favor the activation of the C-H bond at the 2-position of 3,5-dimethylaniline.

Copper-catalyzed reactions also present a viable route. The Ullmann reaction, traditionally used for forming biaryl compounds with copper, demonstrates the utility of copper in aryl halide chemistry. chemie-brunschwig.ch More contemporary copper-catalyzed methods could involve the use of a copper catalyst to facilitate the reaction between a suitably protected 3,5-dimethylaniline derivative and a brominating agent. Aerobic copper-catalyzed oxidative bromination has been shown to be effective for phenolic substrates, where the catalyst generates molecular bromine in situ. nih.gov While 3,5-dimethylaniline itself was observed to form a stable copper dimer rather than polymerize under certain aerobic copper-catalyzed conditions, this highlights the potential for copper complexes to influence the reactivity of the aniline. nih.gov

The following table summarizes key aspects of transition metal-catalyzed C-Br bond formation relevant to the synthesis of this compound.

| Catalyst System | General Approach | Key Advantages | Challenges |

|---|---|---|---|

| Palladium with specific ligands | C-H activation followed by bromination | High regioselectivity possible with appropriate ligand design. | Catalyst and ligand sensitivity, potential for competing C-N coupling. uva.esacs.org |

| Copper-based catalysts | In situ generation of electrophilic bromine or directed bromination | Lower cost compared to palladium, potential for novel reactivity. nih.gov | Catalyst loading and reaction conditions can be critical; substrate may form stable complexes. nih.gov |

Chemo- and Regioselective Functionalization Techniques

Achieving the desired this compound requires precise control over both chemoselectivity (differentiating between the N-H and C-H bonds) and regioselectivity (differentiating between the C2, C4, and C6 positions of the aromatic ring).

A common strategy to control chemoselectivity involves the protection of the amino group. By converting the aniline to an amide, such as an acetamide, the reactivity of the nitrogen is suppressed, preventing side reactions like N-bromination. This directing group can also influence the regioselectivity of the subsequent bromination. For example, treating 3,5-dimethylaniline with trifluoroacetic anhydride (B1165640) forms the corresponding acetamide intermediate, which can then be brominated. chemicalbook.com

The choice of brominating agent and reaction conditions is paramount for regioselectivity. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings. mdpi.com The synthesis of 4-bromo-3,5-dimethylaniline, an isomer of the target compound, is commonly achieved by treating 3,5-dimethylaniline with NBS in acetonitrile. chemicalbook.com This highlights the inherent preference for bromination at the less sterically hindered para position (C4).

To achieve bromination at the more sterically hindered ortho position (C2), more specialized techniques are required. One approach is to use a bulky directing group on the nitrogen that can physically block the C6 position and electronically favor substitution at the C2 position. Alternatively, ortho-lithiation followed by quenching with a bromine source can provide a highly regioselective route. This involves deprotonating the C2 position with a strong base, such as an organolithium reagent, to form an aryl lithium species, which then reacts with a suitable bromine electrophile.

Kinetic studies of the bromination of xylidine (B576407) isomers have shown that 3,5-xylidine (3,5-dimethylaniline) has a high reaction rate, indicating its high reactivity towards electrophilic substitution. iosrjournals.org This high reactivity necessitates careful control to achieve the desired regioselectivity.

The following table outlines various strategies for the chemo- and regioselective bromination of 3,5-dimethylaniline.

| Strategy | Reagent/Conditions | Primary Product | Notes |

|---|---|---|---|

| Direct Bromination | NBS in Acetonitrile | 4-Bromo-3,5-dimethylaniline | Favors the electronically activated and less sterically hindered para position. chemicalbook.com |

| Protection-Bromination | 1. Trifluoroacetic anhydride 2. Bromine | N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide | The amide group directs bromination, but para-substitution is still common. chemicalbook.com |

| Directed ortho-Metalation | 1. Strong base (e.g., s-butyllithium) 2. Bromine source | This compound (potential) | This strategy can provide high regioselectivity for the ortho position but requires careful control of anhydrous conditions and stoichiometry. chemicalbook.com |

The synthesis of analogs, such as 3-bromo-4-(2'-chloro-4'-nitrophenoxy)-2,5-dimethylaniline, demonstrates the application of sequential functionalization where a brominated dimethylphenol is coupled with another aromatic ring. prepchem.com This underscores the importance of having access to specifically brominated aniline and phenol (B47542) building blocks.

Reaction Pathways and Mechanistic Investigations of 2 Bromo 3,5 Dimethylaniline

Cross-Coupling Reactions at the Aromatic Bromine Center

The bromine atom attached to the aromatic ring of 2-bromo-3,5-dimethylaniline is a key site for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netyonedalabs.com While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of similar unprotected ortho-bromoanilines has been well-established, providing insight into the expected reaction parameters. nih.gov

The reaction mechanism generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The presence of the free amino group in ortho-bromoanilines can present challenges, sometimes necessitating protection, but recent methodologies have demonstrated efficient coupling without this step. nih.gov A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction, with conditions tailored to the specific substrates. yonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoanilines Note: This data is based on reactions with substrates analogous to this compound.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | Low | nih.gov |

| 2-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataCXium A palladacycle | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 91-95 | nih.gov |

| N-(2,5-dibromophenyl) acetamide (B32628) | Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.gov This reaction is highly valuable for the synthesis of arylamines. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. nih.gov

The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and accommodating a wide range of substrates, including those with sensitive functional groups. nih.govresearchgate.net While specific examples for this compound are limited, studies on similar substrates like 2-bromopyridines and other aryl bromides demonstrate the reaction's broad applicability with various primary and secondary amines. researchgate.netchemspider.com

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides Note: This data is based on reactions with substrates analogous to this compound.

| Aryl Halide | Amine | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene | - | Good | nih.gov |

| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | XPhos | t-BuONa | Toluene | - | Good | nih.gov |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | chemspider.com |

Sonogashira Coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. nih.govbeilstein-journals.org The reaction is typically carried out under mild conditions with an amine base. nih.gov The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. nih.gov Research on 2-amino-3-bromopyridines, which are structurally similar to this compound, has shown that this reaction proceeds in moderate to excellent yields with a variety of terminal alkynes. researchgate.net

Reactivity of the Primary Amine Functional Group

The primary amino group (-NH₂) of this compound is a versatile functional handle that can undergo a variety of transformations, including diazotization and nucleophilic reactions.

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form arenediazonium salts. mdpi.com This process, known as diazotization, converts the amino group into an excellent leaving group (N₂), facilitating subsequent nucleophilic substitution reactions. mdpi.com

The resulting 2-bromo-3,5-dimethylbenzenediazonium salt can be transformed into a wide array of functional groups through reactions like the Sandmeyer reaction . This reaction uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or cyanide. nih.gov Other transformations include reaction with potassium iodide to introduce iodine or heating in water to introduce a hydroxyl group. nih.gov

Table 3: Common Transformations of Arenediazonium Salts (Sandmeyer-type Reactions) Note: This data represents general transformations applicable to the diazonium salt of this compound.

| Reagent | Product Functional Group | Reaction Name | Reference |

| CuBr / HBr | Bromo (-Br) | Sandmeyer Reaction | nih.gov |

| CuCl / HCl | Chloro (-Cl) | Sandmeyer Reaction | nih.gov |

| CuCN / KCN | Cyano (-CN) | Sandmeyer Reaction | nih.gov |

| KI | Iodo (-I) | - | nih.gov |

| H₂O, heat | Hydroxyl (-OH) | - | nih.gov |

| HBF₄, heat | Fluoro (-F) | Balz-Schiemann Reaction | - |

| H₃PO₂ | Hydrogen (-H) | Deamination | - |

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react with various electrophiles. A common transformation is acylation , where the amine reacts with an acyl halide or anhydride (B1165640) to form an amide. For instance, this compound can be reacted with acylating agents like bromoacetyl chloride to form the corresponding N-substituted acetamide. This reaction is often used to protect the amino group or to introduce a new functional moiety for further elaboration. The resulting amide, N-(2-bromo-3,5-dimethylphenyl)acetamide, can itself be a substrate for further reactions, such as nucleophilic substitution at the α-carbon of the acetamido group.

Reductive Amination in the Context of Analogs

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. masterorganicchemistry.comwikipedia.org The reaction proceeds in two main steps: the initial formation of a hemiaminal, which then dehydrates to form an imine intermediate. This intermediate is subsequently reduced in situ to the corresponding amine. wikipedia.org For aromatic amines like the analogs of this compound, this process allows for the introduction of various alkyl or aryl groups onto the nitrogen atom.

The choice of reducing agent is crucial for the success of reductive amination. Mild reducing agents are preferred as they selectively reduce the imine intermediate without affecting the carbonyl starting material. masterorganicchemistry.com Commonly used reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective under weakly acidic conditions that favor imine formation. masterorganicchemistry.comwikipedia.org

The reactivity of aniline (B41778) analogs in reductive amination is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can increase the nucleophilicity of the amine, facilitating the initial attack on the carbonyl group. Conversely, sterically bulky groups near the amine can hinder the reaction. In the case of analogs similar to this compound, the methyl groups are electron-donating, while the bromo group is electron-withdrawing.

Below is a table summarizing representative reductive amination reactions for various aniline analogs, highlighting the diversity of carbonyl compounds and reducing agents that can be employed.

| Amine Analog | Carbonyl Compound | Reducing Agent | Product |

| Aniline | Benzaldehyde | H₂/Pd-C | N-Benzylaniline |

| 2,6-Dimethylaniline (B139824) | Acetone | NaBH(OAc)₃ | N-Isopropyl-2,6-dimethylaniline |

| 4-Bromoaniline | Cyclohexanone | NaBH₃CN | N-Cyclohexyl-4-bromoaniline |

| 3,5-Dimethylaniline (B87155) | Formaldehyde | HCOOH | N,N-Dimethyl-3,5-dimethylaniline |

Electrophilic and Nucleophilic Aromatic Substitution on the Ring System

The substitution pattern of this compound dictates the regiochemical outcome of further reactions on the aromatic ring. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The two methyl groups are also activating and ortho, para-directing. The bromine atom, while deactivating the ring towards electrophilic attack, also directs to the ortho and para positions.

Further Halogenation Patterns

In electrophilic aromatic substitution, the directing effects of the existing substituents on this compound are combined. The -NH₂ group is the most powerful activating and directing group, followed by the two -CH₃ groups. The deactivating -Br group has a lesser influence on the position of the incoming electrophile.

The positions ortho and para to the amino group are C2, C4, and C6.

The C2 position is already occupied by a bromine atom.

The C6 position is sterically hindered by the adjacent methyl group at C5 and the bromo group at C2.

The C4 position is the most likely site for electrophilic attack due to the strong directing effect of the amino group and activation from the two meta-positioned methyl groups.

Therefore, further halogenation, for instance with Br₂ in a suitable solvent, is expected to yield primarily 2,4-dibromo-3,5-dimethylaniline. To achieve monosubstitution and prevent the formation of multiple halogenated products, the high reactivity of the aniline ring often needs to be moderated. This is typically done by acetylating the amino group, which reduces its activating influence. quora.comyoutube.com

| Reagent | Predicted Major Product | Rationale |

| Br₂/CH₃COOH | 2,4-Dibromo-3,5-dimethylaniline | The amino group strongly directs para, and this position (C4) is sterically accessible. |

| N-Chlorosuccinimide (NCS) | 2-Bromo-4-chloro-3,5-dimethylaniline | Similar to bromination, chlorination is expected at the C4 position. |

Reactions with Strong Nucleophiles

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com The aromatic ring of this compound is substituted with electron-donating (amino and methyl) groups, making it electron-rich and thus a poor substrate for classical SNAr reactions.

For a nucleophile to replace the bromine atom, harsh reaction conditions would likely be necessary, such as the use of very strong nucleophiles (e.g., amide ions) or transition-metal catalysts. Without such activation, this compound is expected to be largely unreactive towards common nucleophiles like alkoxides or amines under standard SNAr conditions. The reaction is generally unfavorable because the intermediate carbanion would be destabilized by the electron-donating groups present on the ring. libretexts.org

Oxidation and Reduction Processes

Oxidation of Aromatic Methyl Groups

The oxidation of methyl groups on an aromatic ring to carboxylic acids is a common transformation, typically achieved with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, the presence of an amino group complicates this reaction, as it is also susceptible to oxidation. acs.orgbeilstein-journals.org

To selectively oxidize the methyl groups of this compound, the amino group must first be protected. A common strategy is to convert the amine into an amide, for example, by acetylation with acetic anhydride. quora.com The resulting N-acetyl group is much less sensitive to oxidation. Following the protection step, treatment with a strong oxidizing agent would convert the two methyl groups into carboxylic acid groups. A final hydrolysis step would then be required to deprotect the amino group, yielding 2-bromo-3,5-dicarboxyaniline.

| Starting Material | Reaction Steps | Final Product |

| This compound | 1. Acetylation (e.g., (CH₃CO)₂O) 2. Oxidation (e.g., KMnO₄) 3. Hydrolysis (e.g., H₃O⁺) | 3-Amino-2-bromobenzoic-1,5-dicarboxylic acid |

Debromination Reactions

The removal of a bromine atom from an aromatic ring, known as debromination, can be accomplished through various reductive methods. Catalytic hydrogenation is a widely used technique, employing a catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂), formic acid, or sodium borohydride. organic-chemistry.orgresearchgate.netorganic-chemistry.org These methods are often chemoselective, allowing for the removal of the halogen without affecting other functional groups. researchgate.net

Another approach involves the use of photoredox catalysis, which can facilitate the reduction of aryl bromides under mild conditions. acs.org Micellar catalysis, where the reaction occurs in aqueous nanoreactors, offers an environmentally friendly option for debromination using a palladium catalyst and a mild hydride source. nih.gov These modern methods provide high functional group tolerance and often proceed at room temperature. nih.gov

| Method | Reagents/Catalyst | Key Features |

| Catalytic Hydrogenation | Pd/C, H₂ (or other H donors) | Widely applicable, can be selective. organic-chemistry.orgresearchgate.net |

| Micellar Catalysis | Pd catalyst, NaBH₄, in water | "Green" conditions, recyclable catalyst. nih.gov |

| Photoredox Catalysis | Ru or Ir photocatalyst, H-atom donor | Mild, visible-light mediated reaction. acs.org |

Advanced Mechanistic Elucidation

Advanced mechanistic studies are crucial for a comprehensive understanding of a compound's reactivity, enabling the optimization of reaction conditions and the development of novel synthetic routes. For this compound, such studies would focus on quantifying the energetic profiles of its reactions and tracing the movement of atoms throughout a transformation.

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, respectively. For a substituted aniline like this compound, a key area of investigation would be its behavior in reactions such as oxidation or electrophilic substitution.

Although specific data for this compound is not available, a study on the oxidation of various substituted anilines by iridium(IV) offers valuable insights into the expected kinetic and thermodynamic parameters. researchgate.net The presence of both electron-donating (methyl) and electron-withdrawing (bromo) groups, along with steric hindrance, would influence the reaction rates and activation energies.

The rate of reaction is influenced by the nature of the substituents on the aniline ring. Electron-donating groups generally increase the rate of oxidation, while electron-withdrawing groups decrease it. researchgate.net The Hammett reaction constant (ρ), if determined, would likely be negative, indicating the development of a positive charge at the nitrogen atom in the transition state. researchgate.net

Thermodynamic parameters such as activation enthalpy (ΔH‡), activation entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) would be crucial for characterizing the transition state. Based on data for analogous compounds like p-bromoaniline and 2,6-dimethylaniline, the following table illustrates the type of data that would be sought for this compound.

| Compound | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| p-Bromoaniline | 25.52 | -284.94 | 114.71 |

| 2,6-Dimethylaniline | - | - | - |

Data for p-bromoaniline from a study on the oxidation of substituted anilines by iridium(IV). researchgate.net Data for 2,6-dimethylaniline was part of the same study, but specific values were not highlighted in the abstract.

A positive enthalpy of activation (ΔH‡) would indicate an endothermic process to reach the transition state, while a negative entropy of activation (ΔS‡) would suggest a more ordered transition state compared to the reactants. researchgate.net

Isotopic labeling is a powerful technique to trace the fate of specific atoms during a reaction, providing definitive evidence for proposed mechanisms. wikipedia.org For this compound, isotopic labeling could be employed in several ways:

Deuterium (B1214612) Labeling: Replacing the hydrogen atoms of the amine group with deuterium (ND₂) could be used to determine if the N-H bond is broken in the rate-determining step of a reaction, such as oxidation. A significant kinetic isotope effect (KIE) would be observed if this were the case.

Carbon-13 Labeling: Incorporating ¹³C at a specific position on the aromatic ring would allow for the tracking of that carbon atom, confirming, for example, that no ring rearrangements occur during a substitution reaction.

Nitrogen-15 Labeling: Using ¹⁵N in the amino group could help elucidate reaction mechanisms, particularly in transformations involving the nitrogen atom. Studies on the indirect phototransformation of para-substituted anilines have shown that nitrogen isotope fractionation is dependent on the pH and the nature of the substituent, providing insights into whether reactions proceed via H⁺ exchange or N atom oxidation processes. nih.gov The apparent ¹⁵N kinetic isotope effects (AKIE) for such reactions can vary, indicating different transition states. nih.gov

Stereochemical investigations become relevant when a reaction introduces a new chiral center or modifies an existing one. libretexts.org While this compound itself is achiral, it could be a precursor in a synthesis that generates a chiral product. For instance, a reaction that introduces a chiral substituent to the aromatic ring or modifies the amino group to create a chiral center would necessitate stereochemical analysis. In such cases, the key questions would be whether the reaction proceeds with retention or inversion of configuration, or if it results in a racemic mixture. libretexts.org The synthesis of chiral anilines is an area of active research, often involving stereospecific cross-coupling reactions. nih.gov

Applications and Functional Derivatives in Materials and Organic Synthesis

Precursors for Fine Chemicals and Specialty Materials

As a substituted aniline (B41778), 2-bromo-3,5-dimethylaniline belongs to a class of compounds widely used as precursors for complex chemical products.

Halogenated and alkyl-substituted anilines are critical building blocks in the pharmaceutical and agrochemical industries. The specific arrangement of substituents can impart desired biological activity or serve as a handle for further chemical modification.

Detailed Research Findings: Numerous isomers of bromo-dimethylaniline serve as key intermediates in the synthesis of high-value products. For instance, 4-bromo-2,6-dimethylaniline (B44771) is a crucial intermediate in the production of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in HIV therapy. nih.gov Similarly, related compounds like 3-bromo-2,5-difluoroaniline (B1504884) are cited in patents for the synthesis of protein kinase inhibitors, which are instrumental in cancer therapy. google.com Patents also suggest that derivatives such as 2-amino-5-bromo-N,3-dimethylaniline may be useful in designing kinase inhibitors and antipsychotic agents. vulcanchem.com

While these examples underscore the importance of the bromo-dimethylaniline scaffold, documented evidence specifically identifying this compound as a direct precursor in existing commercial pharmaceuticals or agrochemicals is not prominent in the current scientific literature. Its potential lies in its structural similarity to these proven intermediates, making it a candidate for the development of new bioactive molecules.

Table 1: Applications of Bromo-dimethylaniline Isomers in Chemical Synthesis

| Compound | CAS Number | Application / Intermediate For | Reference |

|---|---|---|---|

| This compound | 35490-76-7 | Potential intermediate for novel compounds. | nih.gov |

| 4-Bromo-2,6-dimethylaniline | 24596-19-8 | Rilpivirine (HIV treatment). | nih.gov |

| 3-Bromo-2,5-difluoroaniline | Not Available | Protein kinase inhibitors. | google.com |

| 3-Bromo-N,N-dimethylaniline | 16518-62-0 | Potential coupling agent for tris-azo dyes. | epo.org |

| 4-Bromo-3,5-dimethylaniline (B1281281) | 59557-90-3 | Precursor for azo dyes and pharmaceutical agents. | epo.org |

Building Blocks for Dyes and Pigments

The aniline functional group is a classic component in the synthesis of azo dyes. Diazotization of the amine group allows it to couple with other aromatic compounds to create extended conjugated systems responsible for color.

Detailed Research Findings: The parent compound, 3,5-dimethylaniline (B87155), is recognized as a useful reagent in the manufacture of dyes. It can be used as a diazo component for azo dyes. Furthermore, related isomers such as 4-bromo-3,5-dimethylaniline are utilized in the production of azo dyes through electrophilic substitution reactions. epo.org Patents have also mentioned 3-bromo-N,N-dimethylaniline as a potential coupling agent for creating tris-azo dyes. epo.org

Although this compound is structurally suited for such applications, specific examples of its use as a precursor for commercial dyes or pigments are not widely documented. Its potential in this area is inferred from the established utility of its parent compound and other closely related isomers.

Role in Advanced Materials Science

The unique electronic and structural properties of substituted anilines make them attractive for the development of advanced materials, including those with applications in electronics and separation science.

Aromatic amines are frequently incorporated into materials for organic electronics due to their electron-donating nature, which facilitates charge transport. Brominated derivatives are particularly useful as intermediates for creating more complex structures via cross-coupling reactions.

Detailed Research Findings: The field of organic electronics often utilizes aniline derivatives. For example, 5-bromo-2,3-dimethylaniline (B2581189) is listed by chemical suppliers as a material for OLED applications. Bromomethylated aromatic compounds, which can be derived from anilines, are used in the synthesis of aromatic electronic materials. However, direct research detailing the synthesis and integration of this compound into OLED or OFET devices has not been found. Its utility remains theoretical, based on the performance of analogous compounds.

Polyaniline is one of the most studied conductive polymers. Its properties can be tuned by introducing substituents onto the aniline monomer unit.

Detailed Research Findings: The parent molecule, 3,5-dimethylaniline, undergoes polymerization in the presence of an oxidant like cerium(IV) sulfate (B86663). The electrochemical oxidation of 2,5-dimethylaniline (B45416) is also known to form a conducting polymer, poly(2,5-dimethylaniline).

The properties of such polymers are highly dependent on their structure. Bulky substituents on the aromatic ring can increase the torsion angle of the polymer's main chain, which tends to decrease the degree of conjugation and, consequently, lower the electrical conductivity. While no studies have specifically polymerized this compound, it can be inferred that the presence of three substituents (one bromo, two methyl) would significantly influence the resulting polymer's morphology, solubility, and conductivity compared to unsubstituted polyaniline.

Chiral stationary phases (CSPs) are crucial for separating enantiomers in high-performance liquid chromatography (HPLC). These materials are often created by immobilizing a chiral molecule onto a solid support like silica (B1680970) gel.

Detailed Research Findings: A significant application of the parent compound, 3,5-dimethylaniline, is in the synthesis of chiral packing materials for HPLC. This indicates that the 3,5-dimethylphenyl scaffold is a viable platform for creating structures capable of chiral recognition.

The introduction of a bromine atom, as in this compound, offers a point for covalent attachment to a support matrix while potentially enhancing chiral recognition capabilities through additional steric and electronic interactions. While the direct use of this compound for this purpose has not been reported, its relationship to the proven 3,5-dimethylaniline core makes it a promising, yet unexplored, candidate for the development of novel CSPs.

Ligand Design in Organometallic Chemistry and Catalysis

The strategic position of the bromo and dimethyl functionalities on the aniline ring makes this compound a valuable building block for creating ligands with tailored properties. These ligands are crucial components in organometallic chemistry, where they coordinate with metal centers to form complexes that can act as powerful catalysts. The electronic nature of the substituents on the aniline can influence the electron density at the metal center, while their steric bulk can create a specific chiral environment, which is essential for stereoselective reactions.

Development of Ligands for Metal Complex Formation

The primary amino group of this compound serves as a key reactive site for the construction of more complex ligand architectures. Research has demonstrated its utility in synthesizing various types of ligands, including Schiff bases and sophisticated phosphine (B1218219) ligands, which are capable of forming stable complexes with a range of transition metals.

One direct application involves the synthesis of Schiff base ligands. For instance, a new Schiff base was synthesized through the condensation reaction of this compound with 3-bromo-4-hydroxy-5-methoxyphenyl. researchgate.net This reaction, typically carried out in a solvent like methanol (B129727) with an acid catalyst, results in the formation of an imine (C=N) linkage, which is a hallmark of Schiff base ligands. researchgate.net These types of ligands are well-known for their ability to coordinate with metal ions. Analogous compounds, such as those derived from the isomeric 4-Bromo-2,6-dimethylaniline and salicylaldehyde, have been used to form stable, octahedral complexes with metal ions like Copper(II), Chromium(III), and Zinc(II). impactfactor.org The formation of these complexes is confirmed through techniques like FTIR spectroscopy, which shows a characteristic shift in the frequency of the azomethine group upon coordination to the metal. impactfactor.org

Beyond simple Schiff bases, the dimethylaniline framework is integral to the development of advanced phosphine ligands for organometallic catalysis. Although direct synthesis from this compound is not extensively documented in readily available literature, the use of structurally similar precursors highlights the importance of the substituted aniline motif. For example, the 3,5-dimethylphenyl group, the core of the target compound minus the bromine and amine, is used to create complex phosphine ligands. A notable example is the synthesis of a chiral paracyclophane diphosphine ligand, where chlorobis(3,5-dimethylphenyl)phosphine was a key reagent. d-nb.info Furthermore, research into atropisomeric phosphine ligands, which possess axial chirality, has utilized related structures like 4-bromo-2,3-dimethylaniline (B1292490) as synthetic intermediates for creating quinazolinone-based phosphine ligands. acs.org These examples underscore the value of the bromo-dimethyl-substituted phenyl ring system in constructing sterically demanding and electronically tuned ligands for metal complex formation.

| Ligand Type | Precursor(s) | Metal Ions for Complexation |

| Schiff Base | This compound, 3-bromo-4-hydroxy-5-methoxyphenyl researchgate.net | Not specified, but analogous ligands bind Cu(II), Cr(III), Zn(II) impactfactor.org |

| Paracyclophane Phosphine | Based on the 3,5-dimethylphenyl moiety d-nb.info | Designed for general transition metal catalysis |

| Quinazolinone Phosphine | Intermediate derived from 4-bromo-2,3-dimethylaniline acs.org | Palladium(II) used in resolution acs.org |

Application in Asymmetric Catalysis

The development of ligands from precursors like this compound is primarily driven by their potential application in asymmetric catalysis. This field aims to synthesize chiral molecules with a high degree of stereoselectivity, which is of paramount importance in the pharmaceutical and fine chemical industries. The ligands create a chiral environment around a metal catalyst, directing the reaction pathway to favor the formation of one enantiomer over the other.

The phosphine ligands derived from related bromo-dimethylaniline structures are explicitly designed for this purpose. d-nb.infoacs.org The atropisomeric quinazolinone phosphine ligands, for instance, are part of a class of ligands that have proven effective in inducing high stereoselectivity in various asymmetric reactions due to their defined chiral environment. acs.org Similarly, the chiral paracyclophane phosphine ligands, which incorporate the 3,5-dimethylphenyl group, were synthesized specifically to be tested for their efficacy in asymmetric catalysis. d-nb.info

The structural features of this compound contribute directly to the effectiveness of these ligands. The steric hindrance provided by the two methyl groups and the bromine atom can create a well-defined chiral pocket around the metal center. This steric bulk is crucial for discriminating between the different approaches of a prochiral substrate to the catalyst's active site, thereby controlling the stereochemical outcome of the reaction. While specific performance data such as enantiomeric excess (ee%) for catalysts derived directly from this compound are not detailed in the reviewed sources, the established principles of ligand design and the successful application of closely related analogues strongly support their intended and potential use in a variety of asymmetric catalytic transformations.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the identity and purity of 2-Bromo-3,5-dimethylaniline. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular framework can be assembled.

While specific spectral data for this compound is not extensively published, the expected chemical shifts and splitting patterns can be predicted based on the known effects of substituents on an aniline (B41778) ring. The structure features two distinct aromatic protons, an amine group, and two non-equivalent methyl groups.

Expected ¹H NMR Spectrum:

Aromatic Protons (H-4, H-6): The two protons on the aromatic ring are expected to appear as distinct signals, likely singlets or narrowly split doublets, in the aromatic region (typically δ 6.5-7.5 ppm). Their exact chemical shifts would be influenced by the electron-donating amine group and the electron-withdrawing bromine atom.

Amine Protons (-NH₂): The amine protons would produce a broad singlet, the chemical shift of which can vary significantly depending on the solvent, concentration, and temperature.

Methyl Protons (-CH₃): The two methyl groups at positions C-3 and C-5 are in different chemical environments due to the adjacent bromine atom at C-2. They are expected to resonate as two separate singlets, likely in the range of δ 2.1-2.5 ppm.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Aromatic Carbons: Six signals would be present in the aromatic region (δ 100-150 ppm). The carbon atom bonded to the bromine (C-2) would be shifted upfield due to the heavy atom effect, while the carbon bonded to the amino group (C-1) would be significantly deshielded. The chemical shifts of the other four aromatic carbons (C-3, C-4, C-5, C-6) are influenced by the combined electronic effects of the substituents.

Methyl Carbons: Two signals for the methyl carbons would appear in the aliphatic region (δ 15-25 ppm).

Analysis of related structures, such as 2-bromo-4,6-dimethylaniline (B183183) and other substituted anilines, supports these predictions, where ortho-substitution leads to distinct signals for otherwise symmetric groups. mdpi.com

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -NH₂ | Broad (variable) | s (broad) |

| Ar-H (H-4, H-6) | ~6.5 - 7.5 | 2 x s | |

| -CH₃ (at C-3) | ~2.1 - 2.5 | s | |

| -CH₃ (at C-5) | ~2.1 - 2.5 | s | |

| ¹³C NMR | Aromatic Carbons | ~100 - 150 | 6 signals |

| Methyl Carbon (at C-3) | ~15 - 25 | 1 signal | |

| Methyl Carbon (at C-5) | ~15 - 25 | 1 signal |

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would primarily be used to confirm the lack of coupling between the two aromatic protons (H-4 and H-6), consistent with their meta-relationship, and to verify the absence of coupling for the methyl singlets. The application of COSY is crucial in differentiating isomers where protons might be adjacent. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl groups and the two aromatic hydrogens to their corresponding carbon signals in the ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated monoisotopic mass of this compound (C₈H₁₀BrN) is 198.99966 Da. nih.gov An experimental HRMS measurement would be expected to match this value within a very narrow tolerance (typically < 5 ppm), confirming the elemental composition. The technique is sensitive enough to distinguish between the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern with two major peaks of almost equal intensity separated by approximately 2 m/z units (e.g., at 198.9997 for C₈H₁₀⁷⁹BrN and 200.9976 for C₈H₁₀⁸¹BrN), which is a hallmark of a monobrominated compound. nih.govdoi.org

| Formula | Isotope | Mass Type | Calculated Mass (Da) |

|---|---|---|---|

| C₈H₁₀BrN | ⁷⁹Br | Monoisotopic | 198.99966 nih.gov |

| ⁸¹Br | Monoisotopic | 200.99761 |

Under techniques like Electron Ionization (EI), the molecule fragments in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. The analysis of these fragments helps to elucidate the structure. For bromoanilines, several fragmentation pathways are common:

Molecular Ion Peak (M⁺): The spectrum will prominently feature the molecular ion peaks at m/z ≈ 200 and 202, showing the characteristic 1:1 isotopic signature of bromine. usc.edu

Loss of Bromine Radical: A common fragmentation pathway is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br), which would result in a fragment ion at m/z ≈ 120 (M - 79/81).

Loss of Hydrogen Halide: Studies on ortho-haloanilines show that the loss of a hydrogen halide (HBr) is a characteristic fragmentation pathway, which would yield a fragment at m/z ≈ 119. nih.gov

Loss of Methyl Radical: Fragmentation can also occur via the loss of a methyl radical (•CH₃) to give a fragment ion at m/z ≈ 185/187.

Ring Fragmentation: Further fragmentation of the aromatic ring can lead to smaller charged species. The fragmentation of 4-bromoaniline, for example, shows a peak at m/z 92, corresponding to the loss of bromine followed by the loss of acetylene (B1199291) (C₂H₂), and subsequent fragments. usc.educhegg.com

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a single crystal. While specific crystallographic data for this compound is not found in the surveyed literature, analysis of its isomers provides valuable insight into the expected solid-state behavior.

Determination of Crystal Packing and Molecular Conformation

The crystal structure of 4-bromo-3,5-dimethylaniline (B1281281) has been resolved, providing a reliable model for the molecular conformation and packing of related isomers. iucr.orgnih.gov The study reveals that 4-bromo-3,5-dimethylaniline crystallizes with two independent molecules in the asymmetric unit (Z' = 2). iucr.orgnih.gov This indicates slight conformational differences between the two molecules within the crystal lattice.

Table 1: Crystallographic Data for 4-Bromo-3,5-dimethylaniline

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₁₀BrN | iucr.org |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 16.4359 (10) | |

| b (Å) | 5.1917 (3) | |

| c (Å) | 20.5792 (11) | |

| β (°) | 110.748 (4) | |

| Volume (ų) | 1642.15 (17) | |

| Z | 8 | |

| Z' | 2 | iucr.orgnih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Intermolecular interactions are crucial in stabilizing the crystal structure. In the case of 4-bromo-3,5-dimethylaniline, hydrogen bonding is a dominant force. iucr.org The amine group acts as a hydrogen bond donor, forming N-H···N hydrogen bonds that link the molecules into chains. iucr.org This network of hydrogen bonds is a key feature of the supramolecular assembly. iucr.org

Interestingly, for 4-bromo-3,5-dimethylaniline, other significant non-covalent interactions like halogen bonding (C-Br···Br) and π-π stacking are reported to be absent or insignificant. iucr.orgnih.gov The shortest distance between benzene (B151609) rings is determined by cell translations, suggesting a slipped-stack arrangement rather than direct face-to-face π-π stacking. iucr.org The amine group's ability to form hydrogen bonds appears to be the primary determinant of the crystal packing in this instance. iucr.orgcymitquimica.com

Vibrational and Electronic Spectroscopy

Spectroscopic techniques provide valuable information about the functional groups and electronic environment of a molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is essential for identifying the functional groups within this compound.

N-H Vibrations : The aniline moiety will exhibit characteristic N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region in the IR spectrum. These bands are often sharp and can be used to confirm the presence of the primary amine.

C-H Vibrations : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

C=C Aromatic Vibrations : The benzene ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Vibrations : The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ range.

C-Br Vibrations : The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ region of the spectrum.

Raman spectroscopy provides complementary information. spectrabase.comnih.gov For instance, the symmetric vibrations of the benzene ring are often more intense in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Methyl (-CH₃) | Symmetric & Asymmetric Stretch | 2850 - 2970 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Amine | C-N Stretch | 1250 - 1360 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. Substituted anilines typically display strong absorption bands in the ultraviolet region due to π → π* transitions within the benzene ring. For 3,5-dimethylaniline (B87155), these transitions are well-documented. hw.ac.uk

The introduction of a bromine atom onto the aromatic ring is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating and mass effects. The primary electronic transitions would be the π → π* transitions associated with the aromatic system. A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Benzene Ring | 240 - 260 |

| π → π* | Benzene Ring (secondary) | 280 - 310 |

Computational and Theoretical Investigations of 2 Bromo 3,5 Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular properties of organic compounds. These calculations provide a detailed picture of the electron distribution and energy landscape of a molecule.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity.

For analogous aromatic amines, DFT calculations have been used to determine these frontier orbitals and other reactivity descriptors. For instance, studies on molecules like 4-bromo-N,N-dimethylaniline and other substituted anilines reveal how the interplay of electron-donating (amino, methyl) and electron-withdrawing (bromo) groups influences the electronic properties. It is anticipated that for 2-Bromo-3,5-dimethylaniline, the lone pair of the amino group and the π-system of the benzene (B151609) ring would contribute significantly to the HOMO, making these regions susceptible to electrophilic attack. The LUMO would likely be distributed over the aromatic ring, with contributions from the C-Br antibonding orbital, indicating potential sites for nucleophilic attack or electron acceptance.

A Molecular Electrostatic Potential (MEP) map would further illuminate the reactive sites. For similar aniline (B41778) derivatives, the MEP surface typically shows a negative potential (red and yellow regions) around the nitrogen atom due to its lone pair, making it a likely site for protonation and hydrogen bonding. The bromine atom, despite its electronegativity, can exhibit a region of positive electrostatic potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding.

Table 1: Illustrative Reactivity Descriptors for a Substituted Aniline (Analog)

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 6.0 eV | Energy required to remove an electron |

| Electron Affinity | 0.3 eV | Energy released upon gaining an electron |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar molecules, as specific data for this compound is not available.

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule is critical to its function and interactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For this compound, rotation around the C-N bond and the C-C bonds of the methyl groups would be the primary degrees of freedom.

Computational studies on substituted anilines have shown that the orientation of the amino group relative to the plane of the benzene ring is a key conformational feature. Steric hindrance between the amino group, the ortho-bromo substituent, and the adjacent methyl group in this compound would likely lead to a non-planar arrangement of the amino group to minimize repulsive interactions. Similarly, the rotational positions of the methyl groups would be optimized to reduce steric clash.

Quantum chemical calculations can map the potential energy surface by systematically varying the dihedral angles of these rotatable bonds. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them. For this compound, it is plausible that several low-energy conformers exist, differing in the orientation of the amino and methyl groups.

Molecular Modeling and Dynamics Simulations

Building upon the insights from quantum mechanics, molecular modeling and dynamics simulations can predict a wider range of properties and behaviors, including spectroscopic characteristics and interactions with the surrounding environment.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts for an optimized geometry, a theoretical spectrum can be generated.

For related bromo- and dimethyl-substituted aromatic compounds, DFT calculations have demonstrated good agreement with experimental spectroscopic data. It is expected that a similar approach for this compound would allow for the assignment of characteristic vibrational modes, such as the N-H stretching and bending frequencies, the C-Br stretching frequency, and the various aromatic C-H and C-C vibrations. Similarly, the ¹H and ¹³C NMR chemical shifts could be predicted, providing a theoretical benchmark for experimental characterization.

Interactions with Solvents and Reaction Environments

The behavior of a molecule can be significantly influenced by its environment, such as a solvent. Molecular dynamics simulations can explicitly model the interactions between the solute (this compound) and a number of solvent molecules, providing a dynamic picture of the solvation process.

Alternatively, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used in quantum chemical calculations to approximate the effect of a solvent by treating it as a continuous dielectric medium. This approach can predict how the polarity of the solvent might affect the conformational preferences and electronic properties of this compound. For instance, in a polar solvent, conformers with a larger dipole moment might be stabilized. These models are crucial for understanding reaction kinetics and equilibria in solution.

Computational Mechanistic Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures and calculate the activation energies, providing a detailed understanding of the reaction pathway.

For a molecule like this compound, computational studies could be employed to investigate various reactions, such as electrophilic aromatic substitution, N-alkylation, or cross-coupling reactions involving the C-Br bond. For example, a study of its reaction with an electrophile would involve locating the transition state for the attack at different positions on the aromatic ring to predict the regioselectivity. The calculated activation barriers would indicate the most favorable reaction pathway. While specific mechanistic studies for this compound are not readily found, the methodologies are well-established from research on other bromoaniline derivatives.

Transition State Identification and Reaction Barrier Calculations

Information regarding the identification of transition states and the calculation of reaction barriers for reactions involving this compound is not available in the reviewed literature. Such studies would typically involve quantum mechanical calculations to map out the potential energy surface of a reaction, locating the high-energy transition state that connects reactants to products. The energy difference between the reactants and the transition state would define the activation barrier, a crucial parameter for understanding reaction kinetics.

Prediction of Regioselectivity and Stereoselectivity

There is no specific literature available that details the theoretical prediction of regioselectivity and stereoselectivity for reactions of this compound.

Regioselectivity in reactions such as electrophilic aromatic substitution would be influenced by the directing effects of the bromo, amino, and methyl groups on the aniline ring. Computational methods, such as the analysis of molecular orbitals and electrostatic potential maps, could predict the most likely sites for substitution. tci-thaijo.orgnih.gov

Stereoselectivity becomes a factor in reactions that can produce stereoisomers. masterorganicchemistry.com For a molecule like this compound, this could be relevant if, for example, a chiral center is introduced during a reaction. Computational modeling could, in principle, be used to calculate the energies of different stereoisomeric transition states to predict the favored product.

Emerging Research Frontiers and Future Prospects

Sustainable Synthetic Routes and Green Chemistry Principles

The synthesis of halogenated anilines is increasingly being scrutinized through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use less hazardous materials. Future research into the synthesis of 2-Bromo-3,5-dimethylaniline is likely to focus on optimizing reaction conditions to align with these principles.

Key areas for sustainable synthetic development include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Catalytic Processes: The use of catalysis is a cornerstone of green chemistry. Research may focus on developing highly selective and reusable catalysts for the bromination of 3,5-dimethylaniline (B87155) that favor the formation of the 2-bromo isomer, reducing the need for stoichiometric reagents that generate significant waste.

Safer Solvents and Reagents: Traditional bromination methods often use hazardous reagents like elemental bromine and volatile organic solvents. Future routes will likely explore the use of safer brominating agents, such as N-bromosuccinimide (NBS), and greener solvent systems, including water, ionic liquids, or supercritical fluids.

Energy Efficiency: Investigating reaction conditions that proceed at lower temperatures and pressures, potentially through photochemical or microwave-assisted methods, can significantly reduce the energy footprint of the synthesis.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Optimizing reactions to achieve high yields and selectivity, reducing byproducts. |

| Atom Economy | Utilizing addition reactions where possible over substitution reactions. |

| Less Hazardous Synthesis | Replacing hazardous reagents like Br₂ with safer alternatives like N-bromosuccinimide (NBS). |

| Designing Safer Chemicals | N/A (Focus is on synthesis, not product design) |

| Safer Solvents & Auxiliaries | Exploring aqueous media, ionic liquids, or solvent-free conditions. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. |

| Use of Renewable Feedstocks | Investigating bio-based routes to obtain the aniline (B41778) or dimethylaniline precursors. |

| Reduce Derivatives | Using chemoselective bromination to avoid the need for protecting groups on the amine. |

| Catalysis | Developing regioselective catalysts to direct bromination to the 2-position of 3,5-dimethylaniline. |

| Design for Degradation | N/A (Focus is on synthesis, not end-of-life) |

| Real-time Analysis | Implementing in-situ monitoring to optimize reaction conditions and prevent runaway reactions. |

| Inherently Safer Chemistry | Choosing reagents and conditions that minimize the risk of accidents. |

Exploration of Novel Bioactive Properties (excluding safety/clinical data)

Halogenated aromatic amines are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting a range of biological activities. The introduction of a halogen atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions, often enhancing its biological efficacy.

While the specific bioactivity of this compound is not extensively documented, its structure suggests it is a promising candidate for derivatization and screening. Future research could explore its potential in areas such as:

Antimicrobial Agents: Aniline derivatives have been investigated for their potential as antibacterial and antifungal compounds. The unique substitution pattern of this compound could be leveraged to synthesize novel derivatives with potential antimicrobial properties.

Enzyme Inhibition: The scaffold could serve as a starting point for designing inhibitors for various enzymes, where the bromo and methyl groups can be tailored to fit into specific binding pockets.

Agrochemicals: Substituted anilines are frequently used as precursors for herbicides, pesticides, and fungicides. The specific stereoelectronic properties of this compound could lead to the development of new agrochemicals.

Integration into Supramolecular Chemistry and Nanomaterials

The functional groups on this compound make it an intriguing building block for supramolecular chemistry and materials science. The amino group can act as a hydrogen bond donor, while the bromine atom can participate in halogen bonding—a specific and directional non-covalent interaction.

Potential future research directions include:

Crystal Engineering: The interplay of hydrogen bonding (N-H···N) and halogen bonding (N···Br or Br···Br) could be harnessed to construct highly ordered, crystalline supramolecular architectures. By understanding and controlling these interactions, researchers could design new materials with tailored solid-state properties.

Functional Nanomaterials: The molecule could be used as a capping agent or functional monomer in the synthesis of nanomaterials. For instance, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where its specific steric and electronic properties could influence the framework's porosity, stability, and catalytic activity.

Development of Smart Materials and Responsive Systems

"Smart" materials are designed to respond to external stimuli such as light, heat, pH, or an electric field. Polyaniline is a well-known conductive polymer, and its derivatives are often explored for creating such responsive systems.

The this compound structure offers several handles for creating functional polymers and smart materials:

Monomer for Functional Polymers: The aniline moiety can be polymerized through oxidative coupling. The presence of the bromo and dimethyl substituents would modulate the electronic properties, solubility, and processability of the resulting polymer compared to standard polyaniline.

Stimuli-Responsive Systems: The bromine atom offers a site for further chemical modification, such as through cross-coupling reactions. This allows for the grafting of responsive side chains onto a polymer backbone derived from this compound, leading to materials that could change their color, conductivity, or shape in response to specific triggers.

Advanced Data-Driven Research and Machine Learning in Chemical Design